molecular formula C6H6N2O2 B12440777 3-(1H-Imidazol-2-yl)prop-2-enoic acid CAS No. 683816-01-5

3-(1H-Imidazol-2-yl)prop-2-enoic acid

Cat. No.: B12440777
CAS No.: 683816-01-5
M. Wt: 138.12 g/mol
InChI Key: BLNMENZGNYPNEL-UHFFFAOYSA-N
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Description

3-(1H-Imidazol-2-yl)prop-2-enoic acid is a valuable imidazole-based building block in medicinal chemistry and neuroscience research. This compound features a conjugated acrylic acid chain attached to the 2-position of the 1H-imidazole ring, a structure known to interact with key biological targets . The (E)-isomer of this scaffold has been investigated as a lead structure for the development of selective inhibitors of the mouse GABA transporter 3 (mGAT3) . Enhancing extracellular GABA levels by inhibiting its uptake is a recognized strategy to augment GABAergic neurotransmission, which is relevant for the study of several central nervous system (CNS) disorders . The structural similarity of this compound to other imidazole derivatives, such as (E)-3-(1H-imidazol-4-yl)prop-2-enoic acid (Urocanic acid), which are known to be agonists for histamine H3 receptors, also suggests potential for research in that field . Furthermore, the 1H-imidazole-2-carboxylic acid motif is recognized as a key metal-binding pharmacophore in the design of inhibitors for metallo-β-lactamases (MBLs), indicating this compound's potential utility as a synthetic intermediate or precursor in developing novel antibiotics . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

3-(1H-imidazol-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)2-1-5-7-3-4-8-5/h1-4H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNMENZGNYPNEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695273
Record name 3-(1H-Imidazol-2-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683816-01-5
Record name 3-(1H-Imidazol-2-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

Imidazole-2-carbaldehyde undergoes nucleophilic attack by the enolate of malonic acid, followed by dehydration to form the conjugated alkene. Typical conditions include refluxing in a polar aprotic solvent (e.g., ethanol or DMF) at 80–100°C for 6–12 hours. The reaction is often monitored by thin-layer chromatography (TLC) to confirm completion.

Yield and Characterization

Reported yields for analogous imidazole-based Knoevenagel reactions range from 60% to 75%. The product is purified via recrystallization from ethanol/water mixtures. Key characterization data include:

  • IR : Absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1600–1630 cm⁻¹ (C=C stretch).
  • ¹H NMR : A trans-alkene proton coupling (J = 15–16 Hz) between δ 6.2–6.5 ppm (H-2) and δ 7.8–8.1 ppm (H-3), alongside imidazole protons at δ 7.0–7.5 ppm.

Heck Coupling of 2-Haloimidazole with Acrylic Acid

The Heck reaction provides a palladium-catalyzed route to form C–C bonds between aryl halides and alkenes. For this compound, 2-iodoimidazole and acrylic acid are coupled under controlled conditions.

Catalytic System and Optimization

A palladium(II) acetate catalyst with a phosphine ligand (e.g., PPh₃) in a mixture of DMF and triethylamine facilitates the coupling. Optimal temperatures range from 90–110°C, with reaction times of 12–24 hours. The use of microwave irradiation has been reported to reduce reaction times to 1–2 hours while maintaining yields.

Isolation and Purity

Post-reaction, the mixture is acidified with HCl to precipitate the product, which is then filtered and washed with cold water. High-performance liquid chromatography (HPLC) analyses of similar Heck-derived compounds show purities exceeding 99%.

Hydrolysis of 3-(1H-Imidazol-2-yl)prop-2-enenitrile

Nitrile hydrolysis offers a straightforward pathway to carboxylic acids. 3-(1H-Imidazol-2-yl)prop-2-enenitrile, synthesized via nucleophilic substitution or cyanoethylation, is hydrolyzed under acidic or basic conditions.

Acidic vs. Basic Hydrolysis

  • Acidic Conditions : Refluxing with concentrated HCl (6 M) at 100°C for 8 hours achieves complete conversion.
  • Basic Conditions : Treatment with NaOH (20%) at 80°C for 5 hours, followed by neutralization with HCl, yields the acid.

Comparative Efficiency

Basic hydrolysis generally provides higher yields (70–80%) compared to acidic methods (60–70%) due to reduced side reactions. The product’s structure is confirmed via mass spectrometry (MS), showing a molecular ion peak at m/z 167 [M+H]⁺.

Bromination-Elimination Strategy

This two-step approach involves bromination of a β-hydroxy acid precursor followed by dehydrohalogenation to form the alkene.

Bromination of β-Hydroxy Intermediate

β-Hydroxy-3-(1H-imidazol-2-yl)propanoic acid is treated with PBr₃ in dichloromethane at 0°C, yielding the β-bromo derivative. The reaction is quenched with ice-water to prevent over-bromination.

Elimination Reaction

The β-bromo acid undergoes elimination using a strong base (e.g., KOtBu) in THF at room temperature, forming the α,β-unsaturated product. Yields for this step range from 50% to 65%.

Wittig Reaction with Imidazole-2-carbaldehyde

The Wittig reaction between imidazole-2-carbaldehyde and a stabilized ylide derived from malonic acid generates the target compound.

Ylide Preparation and Reaction

The ylide is prepared by treating malonic acid with PPh₃ and CBr₄ in dry THF. Subsequent addition of imidazole-2-carbaldehyde at −78°C initiates the Wittig reaction, which proceeds to completion within 2 hours.

Yield and Spectral Data

This method affords moderate yields (55–60%) due to competing side reactions. The product’s trans configuration is confirmed by NOESY spectroscopy, showing no correlation between H-2 and H-3 protons.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-Imidazol-2-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

3-(1-Ethylimidazol-2-yl)prop-2-enoic acid hydrochloride, also known as C8H10N2O2·HCl, is a chemical compound derived from imidazole, featuring both an imidazole ring and a propenoic acid moiety. It has a molecular weight of 202.64 g/mol. This compound is primarily utilized in scientific research, particularly in chemistry and biology, due to its potential applications in drug development and material science.

Chemical Reactions

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride can undergo several chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding imidazole N-oxides. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming the corresponding propanoic acid derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
  • Substitution The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.

Scientific Research Applications

3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid hydrochloride has diverse applications in scientific research:

  • Chemistry It serves as a building block in the synthesis of more complex molecules.
  • Biology It is investigated for its potential roles as an enzyme inhibitor or receptor ligand.
  • Medicine It is explored for therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Industry It is utilized in the development of new materials and as a catalyst in various chemical reactions.

The mechanism of action involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity, while the propenoic acid moiety can interact with biological membranes, affecting their permeability and function.

The biological activity of 3-(1-Ethylimidazol-2-yl)prop-2-enoic acid; hydrochloride is attributed to its ability to interact with specific molecular targets:

  • Imidazole Ring The imidazole moiety can coordinate with metal ions and bind to enzyme active sites, potentially inhibiting their function.
  • Propenoic Acid Moiety This part of the molecule can affect membrane permeability and participate in biochemical reactions, enhancing the overall reactivity of the compound.

Research indicates that 3-(1-Ethylimidazol-2-yl)prop-2-enoic acid; hydrochloride exhibits several biological activities:

  • Antimicrobial Activity Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in drug development. Its effectiveness against various bacterial strains suggests potential applications in treating infections.
  • Enzyme Inhibition The compound has been investigated for its ability to inhibit specific enzymes, such as aldosterone synthase, which is relevant in the treatment of disorders related to hormone regulation.

Antimicrobial Properties:

  • A study demonstrated that derivatives of imidazole, including 3-(1-Ethylimidazol-2-yl)prop-2-enoic acid; hydrochloride, showed significant activity against both Gram-positive and Gram-negative bacteria.
  • The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to established antibiotics.

Enzyme Inhibition:

  • Research highlighted its role as an aldosterone synthase inhibitor, suggesting therapeutic potential for conditions like hypertension and heart failure. The inhibition mechanism was characterized by binding affinity studies that revealed competitive inhibition patterns.

Mechanism of Action

The mechanism of action of 3-(1H-Imidazol-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Positional Isomers of Imidazole-Substituted Propenoic Acids

Compound Molecular Formula Molecular Weight (g/mol) Key Differences
3-(1H-Imidazol-2-yl)prop-2-enoic acid C₆H₆N₂O₂ 154.13 (free acid) Imidazole substituent at 2-position; higher resonance stabilization due to proximity to carboxylic acid .
3-(1H-Imidazol-4-yl)prop-2-enoic acid hydrochloride C₆H₇ClN₂O₂ 174.58 Imidazole substituent at 4-position; reduced conjugation between imidazole and propenoic acid, potentially lowering acidity .

The position of the imidazole substituent significantly impacts electronic interactions. The 2-isomer allows for stronger resonance stabilization between the imidazole’s lone pairs and the propenoic acid’s π-system, enhancing acidity and stability compared to the 4-isomer .

Propenoic Acid Derivatives with Aromatic Substituents

Compound Molecular Formula Molecular Weight (g/mol) Key Differences
This compound C₆H₆N₂O₂ 154.13 Heteroaromatic imidazole enhances metal-binding capacity and bioactivity .
3-(4-Aminophenyl)prop-2-enoic acid C₉H₉NO₂ 163.18 Electron-rich 4-aminophenyl group increases solubility in polar solvents but reduces metabolic stability .
(E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid C₉H₈O₄ 180.16 Catechol group confers antioxidant properties; higher polarity but prone to oxidation .

The imidazole derivative exhibits superior coordination chemistry (e.g., binding transition metals like Zn²⁺ or Cu²⁺) compared to purely aromatic analogues, making it relevant in catalysis or metalloenzyme inhibition .

Heterocyclic Analogues with Modified Ring Systems

Compound Molecular Formula Molecular Weight (g/mol) Key Differences
This compound C₆H₆N₂O₂ 154.13 Five-membered imidazole ring with two nitrogen atoms; moderate basicity .
1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid C₃₃H₂₇N₆O₂ 575.62 Tetrazole ring (more acidic, pKa ~4–5) enhances hydrogen-bonding potential; bulky chlorotrityl group reduces solubility .

Tetrazole-containing analogues, such as the compound in , exhibit stronger acidity and metabolic resistance but face synthetic challenges due to steric hindrance .

Benzoic Acid Derivatives with Imidazole Substituents

Compound Molecular Formula Molecular Weight (g/mol) Key Differences
This compound C₆H₆N₂O₂ 154.13 Flexible propenoic acid chain allows conformational adaptability .
3-(1H-Imidazol-2-yl)benzoic acid C₁₀H₈N₂O₂ 188.18 Rigid benzoic acid backbone enhances planarity; higher lipophilicity .

The benzoic acid derivative () is more lipophilic, favoring membrane penetration, while the propenoic acid variant’s flexibility supports dynamic interactions in aqueous environments .

Biological Activity

3-(1H-Imidazol-2-yl)prop-2-enoic acid, also known as an N-alkylated derivative of imidazole, has garnered attention for its biological activity, particularly as a selective inhibitor of GABA transporters. This article explores the compound's synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves the modification of imidazole derivatives to enhance their biological activity. A study reported the design and synthesis of various N-alkylated imidazole alkanoic acids, with a focus on their inhibitory effects on GABA transporters (mGATs). The structure-activity relationship (SAR) was established by varying the alkyl chain length and substituents, which significantly influenced the inhibitory potency at different mGAT subtypes (mGAT1-mGAT4) .

Inhibition of GABA Transporters

The primary biological activity of this compound is its role as an inhibitor of GABA transporters. Specifically, it has been shown to exhibit a pIC50 value of 5.13 ± 0.04 at mGAT3, indicating moderate inhibitory potency. However, it lacks significant selectivity among the GABA transporter subtypes . This compound's inhibition mechanism appears to involve competitive binding to the transporter sites, which is critical for modulating GABA levels in the central nervous system.

Case Studies

  • GABA Transporter Inhibition : In a comparative study, this compound was evaluated against other known inhibitors such as SNAP-5294. The results indicated that while it showed promising inhibitory effects on mGAT3, its selectivity was not as pronounced .
  • Cellular Effects : Further investigations into its cellular effects revealed that this compound could influence intracellular pH and cell volume dynamics through its interaction with cell membranes and transport mechanisms .

Potential Therapeutic Applications

Given its biological activity, this compound may have potential therapeutic applications in treating neurological disorders characterized by dysregulated GABAergic signaling. Conditions such as epilepsy, anxiety disorders, and depression could benefit from compounds that modulate GABA transporter activity.

Data Summary

Property Value
pIC50 at mGAT3 5.13 ± 0.04
Selectivity Moderate
Mechanism Competitive inhibition

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